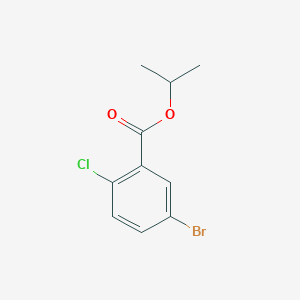
Propan-2-yl 5-bromo-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propan-2-yl 5-bromo-2-chlorobenzoate is a compound that can be associated with various research studies involving halogenated molecules and their chemical properties. Although the specific compound is not directly mentioned in the provided papers, the studies do involve similar halogenated structures and their reactivity, which can be extrapolated to understand the behavior of Propan-2-yl 5-bromo-2-chlorobenzoate.
Synthesis Analysis
The synthesis of halogenated compounds similar to Propan-2-yl 5-bromo-2-chlorobenzoate can be complex, involving multiple steps and specific conditions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the potential for creating complex halogenated structures through catalytic processes . Additionally, the synthesis of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives using copper-catalyzed alkyne-azide cycloaddition indicates the versatility of halogenated compounds in forming diverse molecular architectures .
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial in determining their reactivity and physical properties. The study of 2-bromo-3-chloro-1-propene provides insights into the conformational composition of such molecules, revealing the existence of anti and gauche conformers in the gas phase, which could be relevant to the structural analysis of Propan-2-yl 5-bromo-2-chlorobenzoate . The stability of these conformers and their geometrical parameters, such as bond lengths and angles, are essential for understanding the molecular structure of halogenated compounds.
Chemical Reactions Analysis
Halogenated compounds like Propan-2-yl 5-bromo-2-chlorobenzoate can participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier are capable of undergoing Diels-Alder and cross-coupling reactions, which are common in the synthesis of complex organic molecules . This suggests that Propan-2-yl 5-bromo-2-chlorobenzoate could also be a candidate for similar reactions, expanding its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The electron diffraction study of 2-bromo-3-chloro-1-propene provides detailed information on the molecule's geometry, which can be correlated with its physical properties, such as boiling point, density, and refractive index . Similarly, the chemical properties, such as reactivity and stability, can be inferred from the molecular structure and the presence of halogen atoms, which are known to be reactive sites in organic molecules.
Scientific Research Applications
Catalytic Processes and Synthesis
Propan-2-yl 5-bromo-2-chlorobenzoate is involved in various catalytic processes and synthetic pathways in organic chemistry. Its reactivity is utilized in the synthesis of complex molecules, such as the formation of functionalized furan-2-one sequences from 4,5,6,7-tetrahydroindole derivatives through reactions with dichlorodicyanobenzoquinone (DDQ) in methanol. This process demonstrates the compound's utility in facilitating diverse organic transformations, leading to compounds with potential applications in pharmaceuticals and materials science (Sobenina et al., 2011).
Photocatalytic Degradation Studies
The compound is also significant in environmental chemistry, particularly in photocatalytic degradation studies. It serves as a model compound to understand the degradation mechanisms of organic pollutants in water. The investigation of its photocatalytic degradation under various conditions, such as different types of catalysts, pH levels, and temperatures, provides insights into optimizing conditions for the effective removal of hazardous substances from water bodies, contributing to environmental protection efforts (Bahnemann, Muneer, & Haque, 2007).
Antifungal Activity
In the field of medicinal chemistry, derivatives of Propan-2-yl 5-bromo-2-chlorobenzoate have been explored for their biological activities. For example, 1,2,3-Triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition have been evaluated for their antifungal properties against various Candida strains. Such studies highlight the potential of Propan-2-yl 5-bromo-2-chlorobenzoate derivatives in developing new antifungal agents, contributing to the ongoing search for more effective treatments against fungal infections (Lima-Neto et al., 2012).
properties
IUPAC Name |
propan-2-yl 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZSNWNGQKNMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 5-bromo-2-chlorobenzoate | |
CAS RN |
1456925-74-8 |
Source


|
| Record name | propan-2-yl 5-bromo-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)
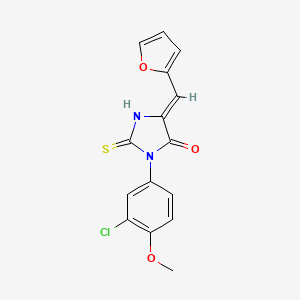
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)
![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)
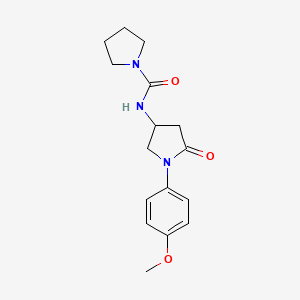
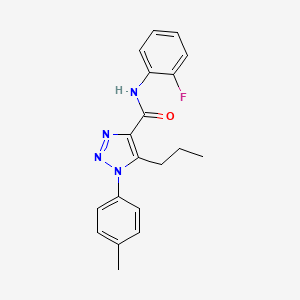
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)
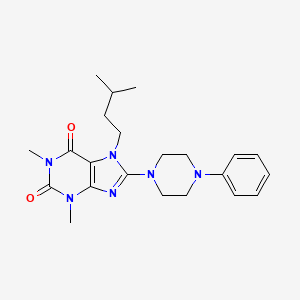

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)

![N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519350.png)